molecular formula C17H16ClNO4 B5806106 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide

カタログ番号 B5806106
分子量: 333.8 g/mol
InChIキー: QAKXRPGATWIXNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BMD-1 and is known for its ability to selectively inhibit the activity of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β). This enzyme has been implicated in a variety of physiological and pathological processes, including the regulation of glucose metabolism, cell proliferation, and apoptosis.

作用機序

BMD-1 inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to a downstream effect on various cellular signaling pathways. The inhibition of GSK-3β has been shown to have a variety of effects on cellular processes, including the regulation of glucose metabolism, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by BMD-1 has been shown to have a variety of biochemical and physiological effects. BMD-1 has been shown to regulate glucose metabolism by increasing insulin sensitivity and promoting glucose uptake in cells. Additionally, BMD-1 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. These effects have been observed in vitro and in vivo, and suggest that BMD-1 may have potential therapeutic applications in the treatment of cancer and diabetes.

実験室実験の利点と制限

BMD-1 has several advantages for use in lab experiments. The compound is highly selective for GSK-3β and does not inhibit other kinases, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. Additionally, BMD-1 has been shown to be stable in cell culture media and is not toxic to cells at concentrations used in experiments.
However, there are also limitations to the use of BMD-1 in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the synthesis of BMD-1 can be challenging, which may limit its availability for use in experiments.

将来の方向性

For the study of BMD-1 include the potential use in the treatment of Alzheimer's disease, the development of more potent and selective inhibitors of GSK-3β, and the use of BMD-1 in combination with other drugs.

合成法

The synthesis of BMD-1 was first reported in 2007 by a research group led by Dr. James Inglese at the National Institutes of Health. The synthesis involves a multistep process that begins with the reaction of 1,3-benzodioxole with chloroacetyl chloride to form the intermediate compound 1,3-benzodioxol-5-ylacetyl chloride. This intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a base to form the final product, BMD-1. The synthesis of BMD-1 has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

科学的研究の応用

BMD-1 has been extensively studied for its potential use in scientific research. The compound has been shown to selectively inhibit the activity of GSK-3β, which has been implicated in a variety of physiological and pathological processes. GSK-3β has been shown to play a role in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. As such, BMD-1 has been studied for its potential use in the treatment of these diseases.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11-6-13(3-4-14(11)18)21-9-17(20)19-8-12-2-5-15-16(7-12)23-10-22-15/h2-7H,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXRPGATWIXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。